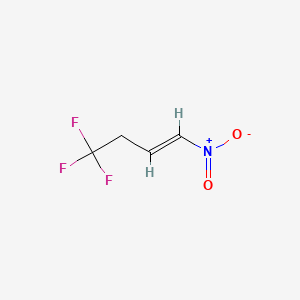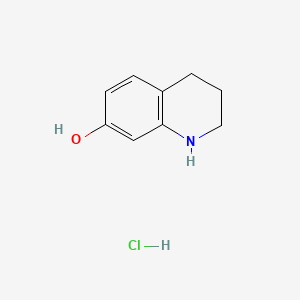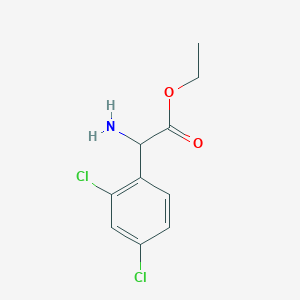![molecular formula C7H14ClF2N B13572961 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride CAS No. 2792186-48-0](/img/structure/B13572961.png)
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group, forming a hydrochloride salt.
Métodos De Preparación
The synthesis of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves several steps, typically starting with the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylmethanamine with difluoromethylating agents under controlled conditions. Industrial production methods often utilize advanced techniques such as catalytic difluoromethylation, which allows for efficient and scalable synthesis of the compound .
Análisis De Reacciones Químicas
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .
Comparación Con Compuestos Similares
1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopentylmethanesulfonamide: This compound has a similar difluoromethyl group but differs in the presence of a methanesulfonamide group instead of a methanamine group.
1-(Difluoromethyl)cyclopentylmethanesulfonyl chloride: This compound contains a methanesulfonyl chloride group, which imparts different chemical properties and reactivity compared to the methanamine group.
Propiedades
Número CAS |
2792186-48-0 |
|---|---|
Fórmula molecular |
C7H14ClF2N |
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)cyclopentyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c8-6(9)7(5-10)3-1-2-4-7;/h6H,1-5,10H2;1H |
Clave InChI |
KGXYXIJIHIFSPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


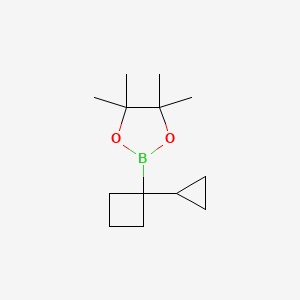
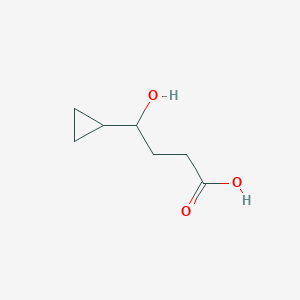
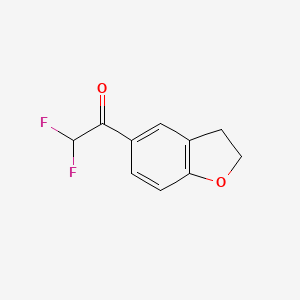
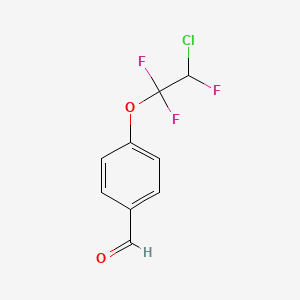

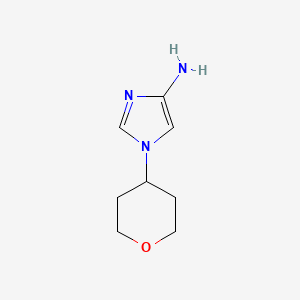
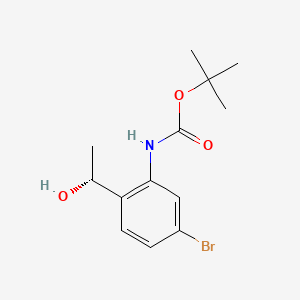

![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
